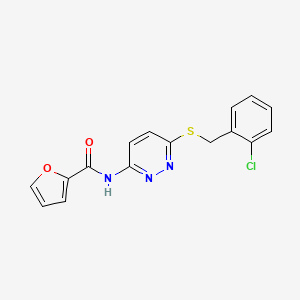![molecular formula C15H15NO5S B2356137 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 325721-47-9](/img/structure/B2356137.png)
3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid” is a chemical compound with the CAS Number: 325721-47-9 . It has a molecular weight of 321.35 . The IUPAC name for this compound is 3-[(4-methoxyanilino)sulfonyl]-4-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO5S/c1-10-3-4-11(15(17)18)9-14(10)22(19,20)16-12-5-7-13(21-2)8-6-12/h3-9,16H,1-2H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the positions of the functional groups and the connectivity of the atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen
Bromophenol Derivatives and Their Applications
Bromophenol derivatives, including compounds structurally related to 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid, have been isolated from the red alga Rhodomela confervoides. These derivatives, such as 3-bromo-5-hydroxy-4-methoxybenzoic acid, were found to be inactive against several human cancer cell lines and microorganisms, indicating potential applications in the exploration of new bioactive compounds (Zhao et al., 2004).
Organophosphorus Compounds Synthesis
Studies on organophosphorus compounds, including the synthesis of phosphorins from benzoic acids and their derivatives, have been conducted. These studies provide insight into the chemical pathways and mechanisms involved in creating complex organic compounds, potentially leading to new materials or pharmaceuticals (El‐Barbary & Lawesson, 1981).
Enzyme Interactions and Biochemistry
Research on the interaction of substrates with 4-methoxybenzoate O-demethylating enzyme systems from Pseudomonas putida has been conducted. This research provides valuable information on the biochemical processes and enzyme specificity, potentially useful in biotechnological applications (Bernhardt et al., 1973).
Antioxidant and Antiradicalic Capacities
Studies assessing the antioxidant and antiradicalic capacities of phenolic derivatives, including those structurally related to 3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid, highlight their potential as antioxidants in various applications. These compounds have been shown to have higher total antioxidant activity, radical scavenging, and metal chelating activities than some widely used compounds (Kucukoglu & Nadaroğlu, 2014).
Sulfamoyl Azides and Triazoles Chemistry
Research on the synthesis and reactivity of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles has been conducted, revealing the potential of these compounds in forming reactive intermediates for various chemical reactions. This research can contribute to the development of new synthetic pathways in organic chemistry (Culhane & Fokin, 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and others .
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-3-4-11(15(17)18)9-14(10)22(19,20)16-12-5-7-13(21-2)8-6-12/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAQEXJIYVGGBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride](/img/structure/B2356055.png)
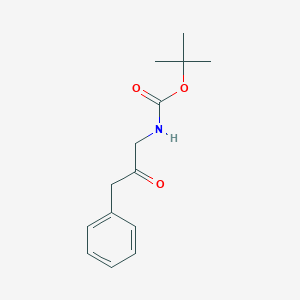
![6-(3,4-Dimethylphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2356059.png)
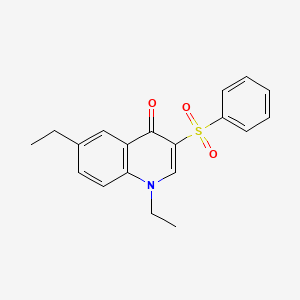
![2-[(3-Fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B2356063.png)
![3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2356064.png)
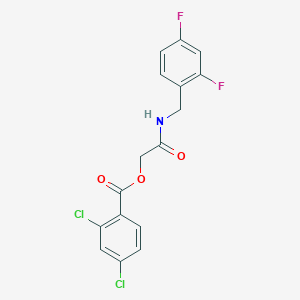

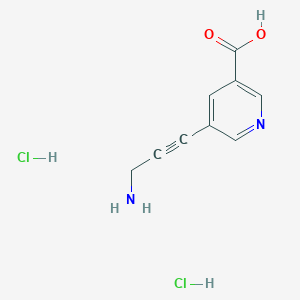
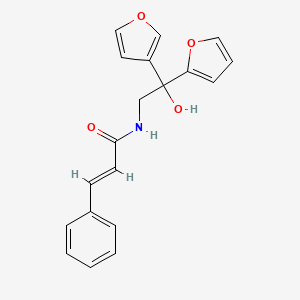
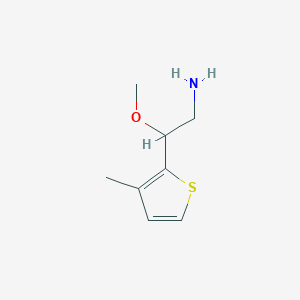
![3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2356071.png)
